molecular formula C16H22N2O3 B2713712 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide CAS No. 1421467-34-6

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide

Cat. No.: B2713712
CAS No.: 1421467-34-6
M. Wt: 290.363
InChI Key: VTZDTTGTVGRREI-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a phenylethyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl-phenylethyl intermediate: This step involves the reaction of cyclopropylcarbinol with phenylacetaldehyde under acidic conditions to form the cyclopropyl-phenylethyl intermediate.

    Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide derivative.

    Isopropylation: Finally, the oxalamide derivative is treated with isopropylamine to yield the target compound, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Formation of cyclopropyl-phenylethyl ketone.

    Reduction: Formation of cyclopropyl-phenylethylamine.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Its structure allows for interactions with various proteins, aiding in the study of protein-ligand interactions.

Medicine:

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.

    Therapeutic Applications: Investigation of its effects on biological systems for potential therapeutic uses.

Industry:

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism by which N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide
  • N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
  • N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents attached to the oxalamide moiety. These variations can significantly impact the compound’s chemical properties and biological activity.
  • Unique Features: N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide is unique due to its specific combination of cyclopropyl, hydroxy, and phenylethyl groups, which confer distinct reactivity and potential applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)18-15(20)14(19)17-10-16(21,13-8-9-13)12-6-4-3-5-7-12/h3-7,11,13,21H,8-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZDTTGTVGRREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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